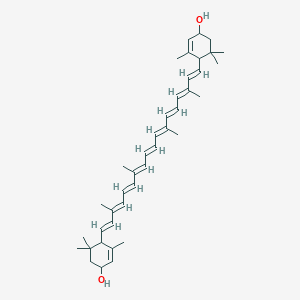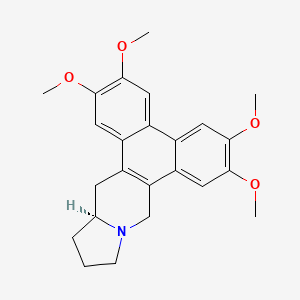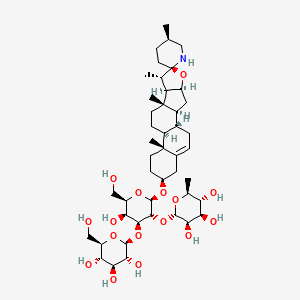
ソラソニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solasonine is a glycoalkaloid found in various Solanum plants, particularly in the Solanaceae family. It is a glycoside of solasodine and is known for its toxic properties at high levels.
科学的研究の応用
Solasonine has a wide range of scientific research applications, including:
作用機序
Target of Action
Solasonine, a natural glycoalkaloid compound, primarily targets the Hedgehog (Hh) signaling pathway . This pathway plays critical roles in various physiological and pathological conditions, such as embryonic patterning, tissue homeostasis, and cancer . Solasonine also targets Gli , the final effector of the Hh signaling pathway . In addition, it has been found to target Neuropilin-1 (NRP1) and other signaling pathways, such as PI3K/AKT and ERK/MAPK pathways .
Mode of Action
Solasonine inhibits the Hh pathway activity by acting on its transcriptional factor Gli . It also inhibits the alkaline phosphatase (ALP) activity in cells, concomitantly with reductions of the mRNA expression of Gli1 and Ptch1 . Furthermore, solasonine exhibits selectivity against Hh pathway activity . It has been suggested that solasonine can bind to the b1 domain of NRP1 protein with a reasonable and stable docking conformation .
Biochemical Pathways
Solasonine affects multiple pathways including the ErbB signaling pathway and estrogen signaling pathway . It regulates these pathways by interacting with key genes such as AKT1 (AKT serine/threonine kinase 1), ESR1 (estrogen receptor 1), EGFR (epidermal growth factor receptor), SRC (proto-oncogene tyrosine-protein kinase Src), AR (androgen receptor) and MMP9 (matrix metalloproteinase 9) .
Pharmacokinetics
It is known that solasonine is a poisonous chemical compound when used at high levels . It is a glycoside of solasodine . High levels of glycoalkaloids are toxic to humans due to their ability to disrupt cell-membrane function .
Result of Action
Solasonine significantly inhibits the Hh pathway activity by acting on Gli . It also inhibits tumor cell proliferation, induces apoptosis, induces ferroptosis in tumor cells, and inhibits tumor cell metastasis . By activating apoptosis and autophagy, it inhibits cell viability, migration, invasion, and blood vessel formation .
生化学分析
Biochemical Properties
Solasonine is a potential compound in tumor suppression, which is closely linked to ferroptosis . Ferroptosis is a type of iron-dependent oxidative cell death caused by excessive lipid peroxidation . Solasonine interacts with various biomolecules to exert its effects. For instance, it causes an accumulation of lipid peroxide, Fe 2+, and reactive oxygen species (ROS) .
Cellular Effects
Solasonine has been observed to have significant effects on various types of cells and cellular processes. In lung adenocarcinoma cells, for example, solasonine precisely exerts antitumor ability . It influences cell function by inducing cell death, as well as affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of solasonine involves causing redox imbalance and mitochondrial oxidative stress of ferroptosis in lung adenocarcinoma . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that solasonine can cause failures of antioxidant defense and mitochondrial damage .
準備方法
Synthetic Routes and Reaction Conditions
Solasonine can be extracted from plants such as Solanum mauritianum using methods like microwave-assisted extraction and aqueous two-phase extraction. The optimal conditions for microwave-assisted extraction include a microwave power of 270 W, an extraction time of 5 minutes, and an ethanol concentration of 60% . The combination of microwave-assisted extraction and aqueous two-phase extraction has been shown to enhance the yield of solasonine .
Industrial Production Methods
Industrial production of solasonine typically involves the extraction from plant biomass. The process may include drying the plant material, followed by solvent extraction using ethanol or other suitable solvents. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate solasonine .
化学反応の分析
Types of Reactions
Solasonine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Solasonine can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of solasonine can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving solasonine often use reagents like alkyl halides or acyl chlorides to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield solasonine derivatives with additional oxygen-containing functional groups, while reduction may produce solasonine derivatives with reduced functional groups.
類似化合物との比較
Solasonine is similar to other glycoalkaloids such as solamargine and solanine. it has unique properties that distinguish it from these compounds:
Solamargine: Like solasonine, solamargine is a glycoalkaloid found in Solanum plants.
Solanine: Solanine is another glycoalkaloid with similar toxic properties.
Similar Compounds
- Solamargine
- Solanine
- Solasodine
特性
CAS番号 |
19121-58-5 |
|---|---|
分子式 |
C45H73NO16 |
分子量 |
884.1 g/mol |
IUPAC名 |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33+,34-,35+,36-,37-,38+,39-,40-,41+,42-,43+,44+,45+/m1/s1 |
InChIキー |
QCTMYNGDIBTNSK-NJWQQIEESA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |
異性体SMILES |
C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 |
正規SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |
外観 |
Solid powder |
Key on ui other cas no. |
19121-58-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alpha-solamargine alpha-solamarine alpha-solamarine, (3beta,22alpha,25R)-isomer alpha-solasonine solasonine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
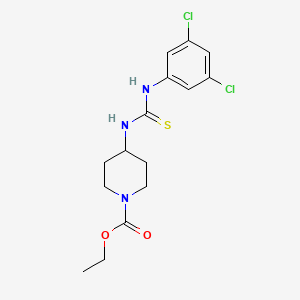
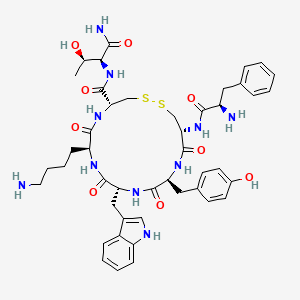
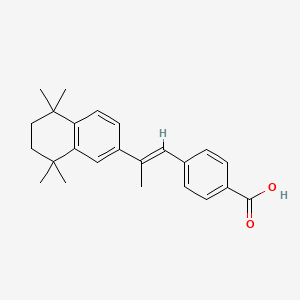

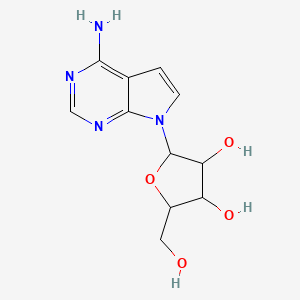

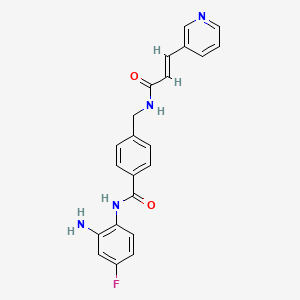
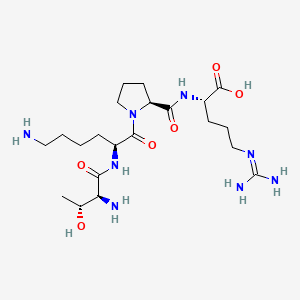


![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/new.no-structure.jpg)
